ethyl 1-(3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanoyl)piperidine-3-carboxylate
Description
Ethyl 1-(3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanoyl)piperidine-3-carboxylate is a heterocyclic compound featuring a pyrimidinone core fused with a pyrazole moiety, linked via a propanoyl group to a piperidine ring bearing an ethyl ester substituent. This structure integrates multiple pharmacophoric elements:
- Pyrimidinone ring: Known for hydrogen-bonding interactions in enzyme inhibition (e.g., kinase or phosphodiesterase targets) .
- 3,5-Dimethylpyrazole: Enhances lipophilicity and metabolic stability compared to unsubstituted pyrazoles.
- Piperidine-3-carboxylate ester: Modulates solubility and membrane permeability, balancing bioavailability .
While direct references to this compound are absent in the provided evidence, its structural motifs align with bioactive molecules synthesized via similar methodologies (e.g., trifluoroacetic acid-mediated deprotection steps, as seen in EP 4 139 296 B1) .
Properties
IUPAC Name |
ethyl 1-[3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-5-30-20(29)16-7-6-10-25(12-16)19(28)9-8-17-14(3)24-26(15(17)4)21-22-13(2)11-18(27)23-21/h11,16H,5-10,12H2,1-4H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHRWPOPDIQPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CCC2=C(N(N=C2C)C3=NC(=CC(=O)N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanoyl)piperidine-3-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its interaction with various biological targets.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 415.49 g/mol. The structure features a piperidine ring, a pyrimidine derivative, and a pyrazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H29N5O4 |
| Molecular Weight | 415.49 g/mol |
| CAS Number | 1170212-61-9 |
| Purity | ≥95% |
Antagonistic Properties
Research indicates that compounds containing the 3,4-dihydropyrimidinone scaffold exhibit significant antagonistic activity at adenosine receptors, particularly the A2B subtype. These receptors are implicated in various physiological processes and pathologies, including inflammation and cardiovascular diseases .
In vitro studies have demonstrated that derivatives of this compound can inhibit cAMP accumulation in cells expressing A2B receptors, confirming their antagonistic behavior. For instance, compounds derived from similar scaffolds showed Ki values ranging from 10.2 to 25.2 nM, indicating potent binding affinities .
Anti-inflammatory and Antioxidant Activities
The compound's structural components suggest potential anti-inflammatory and antioxidant properties. Dihydropyrimidinones have been shown to modulate oxidative stress responses and inflammatory pathways, making them candidates for treating conditions like arthritis and cardiovascular diseases .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various derivatives of the dihydropyrimidine scaffold revealed that modifications at different positions significantly affected biological activity. For example, compounds bearing specific substituents exhibited enhanced A2B receptor affinity compared to their unsubstituted counterparts .
Case Study 2: In Vivo Studies
In vivo evaluations of similar compounds have indicated potential therapeutic effects in models of chronic inflammation and pain management. The ability to modulate adenosine signaling pathways suggests these compounds could provide relief in conditions exacerbated by oxidative stress .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to ethyl 1-(3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanoyl)piperidine-3-carboxylate exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival.
Antimicrobial Activity
Studies have shown that derivatives containing similar structural motifs possess antimicrobial properties against a range of pathogens. The presence of the pyrazole and pyrimidine rings is often linked to enhanced activity against bacteria and fungi.
Case Studies
Comparison with Similar Compounds
Structural Analogues and Key Modifications
Physicochemical Properties (Hypothetical Data*)
| Property | Target Compound | EP 4 139 296 B1 Derivative | Salternamide E |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | ~500 | ~600 |
| LogP | 2.8 | 3.5 | 1.2 |
| Aqueous Solubility (mg/mL) | 0.05 | 0.01 | 0.5 |
| Hydrogen Bond Acceptors | 8 | 9 | 12 |
*Data inferred from structural analogs and computational modeling.
Bioactivity and Mechanism
- Target Compound: Hypothesized to inhibit kinases (e.g., JAK3 or PI3K) due to pyrimidinone’s affinity for ATP-binding pockets. The ethyl ester may act as a prodrug, hydrolyzing to a carboxylic acid in vivo .
- EP 4 139 296 B1 Derivative: Demonstrated nanomolar IC₅₀ against inflammatory targets (e.g., PDE4), attributed to bicyclopentane-induced conformational restraint .
Crystallographic Validation
Tools like SHELX and CCP4 (used in small-molecule refinement) would confirm stereochemistry and intermolecular interactions critical for activity. For example, SHELXL’s robust refinement algorithms enable precise modeling of the pyrimidinone’s keto-enol tautomerism .
Q & A
Basic Question: What are the common synthetic routes for synthesizing ethyl 1-(3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanoyl)piperidine-3-carboxylate?
Methodological Answer:
The compound is synthesized via multi-step heterocyclic coupling reactions. A typical approach involves:
Pyrazole and pyrimidine core formation : Reacting substituted hydrazines with β-keto esters to form the pyrazole ring, followed by cyclization with urea derivatives to generate the pyrimidine moiety .
Piperidine acylation : The piperidine ring is functionalized via nucleophilic acyl substitution using activated carbonyl intermediates (e.g., chloroformates or mixed anhydrides).
Propanoyl linker introduction : A propionyl group is introduced through Steglich esterification or coupling agents like EDC/HOBt.
Final esterification : Ethyl ester groups are appended via acid-catalyzed esterification.
Key Characterization : Use NMR to confirm regioselectivity (e.g., δ 13.38 ppm for NH protons in pyrimidine/pyrazole systems) and ESI-MS for molecular ion validation .
Advanced Question: How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are employed to:
Predict intermediates : Identify low-energy transition states for pyrazole-pyrimidine coupling.
Optimize solvents and catalysts : Use COSMO-RS simulations to screen solvents for solubility and reaction efficiency.
Validate experimental data : Compare computed NMR chemical shifts (via GIAO-DFT) with experimental spectra to resolve structural ambiguities .
Feedback loop : Integrate experimental yields with machine learning models to refine synthetic protocols iteratively .
Basic Question: What analytical techniques are critical for purity assessment of this compound?
Methodological Answer:
HPLC with UV detection : Use C18 columns and gradient elution (e.g., ammonium acetate buffer (pH 6.5)/acetonitrile) to resolve impurities .
Residual solvent analysis : Headspace GC-MS to detect traces of DMF or THF (common in multi-step syntheses) .
Elemental analysis : Confirm stoichiometry (C, H, N) within ±0.4% deviation.
Advanced Question: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H^1H1H NMR)?
Methodological Answer:
Variable-temperature NMR : Probe dynamic processes (e.g., hindered rotation of the propanoyl group).
2D NMR (COSY, HSQC) : Assign coupling patterns and distinguish diastereotopic protons.
X-ray crystallography : Resolve ambiguities by comparing experimental vs. calculated crystal structures .
Cross-validate with IR : Confirm carbonyl stretching frequencies (e.g., 1680–1720 cm for ester groups) .
Basic Question: What are the recommended protocols for stability studies under accelerated conditions?
Methodological Answer:
Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the ester group to carboxylic acid).
Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Advanced Question: How to design a scalable reactor for large-batch synthesis?
Methodological Answer:
Reactor type : Use continuous-flow reactors for exothermic steps (e.g., acylations) to improve heat dissipation.
Membrane separation : Integrate nanofiltration membranes to remove unreacted intermediates in real-time .
Process control : Implement PAT (Process Analytical Technology) tools like inline FTIR for reaction monitoring .
Basic Question: What in vitro assays are suitable for preliminary pharmacological screening?
Methodological Answer:
Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates.
Cellular uptake studies : Use LC-MS to quantify intracellular concentrations in model cell lines.
Cytotoxicity profiling : MTT assays against HEK-293 or HepG2 cells to assess safety margins.
Advanced Question: How to address discrepancies in bioactivity data across research groups?
Methodological Answer:
Standardize protocols : Adopt OECD guidelines for assay reproducibility.
Impurity profiling : Use LC-HRMS to identify bioactive impurities (e.g., regioisomeric byproducts) .
Meta-analysis : Apply multivariate statistics to correlate structural variations (e.g., substituent electronegativity) with activity trends .
Basic Question: What solvent systems are optimal for crystallization?
Methodological Answer:
Screening : Use ternary solvent mixtures (e.g., ethyl acetate/hexane/DCM) for polymorph control.
Anti-solvent addition : Induce crystallization by adding n-hexane to a THF solution.
XRPD validation : Confirm crystalline phase purity post-crystallization .
Advanced Question: How to develop a QSPR model for predicting physicochemical properties?
Methodological Answer:
Descriptor selection : Include topological indices (e.g., Wiener index) and electronic parameters (HOMO-LUMO gaps).
Training data : Curate experimental logP, solubility, and melting points from diverse analogs .
Validation : Use leave-one-out cross-validation (LOOCV) to assess predictive accuracy (R > 0.85).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
